molecular formula C20H18N2O4 B11484124 3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11484124
M. Wt: 350.4 g/mol
InChI Key: QLSGGDLKLNNBMQ-UHFFFAOYSA-N
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Description

3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core substituted with two 4-methoxyphenyl groups. The presence of these methoxyphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by a green catalyst such as vitamin B1, which offers favorable catalytic activity and reusability .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of core-shell magnetic nanomaterials as catalysts has been explored for the efficient synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl-pyrazoles, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is unique due to its specific substitution with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C20H18N2O4/c1-24-14-7-3-12(4-8-14)16-11-17(23)26-20-18(16)19(21-22-20)13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,21,22)

InChI Key

QLSGGDLKLNNBMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=C(C=C4)OC

Origin of Product

United States

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